molecular formula C19H22N4O2 B2641954 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate CAS No. 305861-61-4

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate

Cat. No. B2641954
CAS RN: 305861-61-4
M. Wt: 338.411
InChI Key: VEMCFLZZQMXHNK-UHFFFAOYSA-N
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Description

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBTA is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF. This compound has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science.

Mechanism of Action

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate exerts its biological effects by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound induces the release of cytochrome c from the mitochondria, which activates caspase-9 and initiates the apoptotic cascade. This compound has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate is its high purity and solubility in organic solvents. This makes it easy to handle and use in various experiments. However, this compound is relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate. One area of research is the development of this compound derivatives with improved properties such as increased potency and solubility. Another area of research is the study of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the potential use of this compound as a radioprotective agent in cancer treatment warrants further investigation.

Synthesis Methods

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate can be synthesized through a multistep process that involves the reaction of 1H-1,2,3-benzotriazole with tert-butyl chloroformate and benzylamine. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a photoinitiator in the synthesis of polymers and coatings. This compound has also been used as a stabilizer in the synthesis of nanoparticles and as a corrosion inhibitor in metal coatings.
In medicine, this compound has shown promising results as a potential anticancer agent. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase enzymes. This compound has also been studied for its potential use as a radioprotective agent in cancer treatment.

properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-benzylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-19(2,3)25-18(24)22(13-15-9-5-4-6-10-15)14-23-17-12-8-7-11-16(17)20-21-23/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMCFLZZQMXHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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